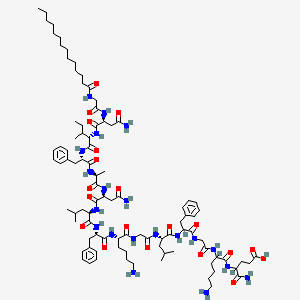
4-Methyl-2-(piperidin-1-yl)quinoline
Overview
Description
ML204 is a synthetic organic compound known for its potent and selective inhibition of transient receptor potential canonical 4 and 5 (TRPC4 and TRPC5) ion channels . These channels are calcium-permeable nonselective cation channels involved in various physiological functions, including smooth muscle contractility and synaptic transmission . ML204 has been identified as a valuable tool for investigating TRPC4 channel functions and has potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals
Mode of Action
Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that the compound may interact with its targets through this ether linkage, leading to changes in the target’s function.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the inhibitory effect associated with the ether linkage between quinoline and piperidine , it is possible that the compound may inhibit the function of its targets, leading to changes at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that quinoline-containing compounds can act as potent inhibitors for c-MET in both in vitro and in vivo target modulation studies . This suggests that 4-Methyl-2-(piperidin-1-yl)quinoline may interact with enzymes and proteins involved in these pathways.
Cellular Effects
For instance, piperine, a piperidine derivative, has been found to have powerful antioxidant action and activity against cancer, inflammation, hypertension, and asthma .
Molecular Mechanism
It is known that piperidine derivatives can perform several biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Dosage Effects in Animal Models
It is known that piperidine derivatives can have antidepressant-like effects when given to mice with chronic mild stress .
Metabolic Pathways
It is known that piperidine derivatives can inhibit the tubulin polymerization , suggesting that this compound may interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
It is known that piperidine derivatives can bind to ctDNA via intercalation , suggesting that this compound may interact with transporters or binding proteins.
Subcellular Localization
It is known that piperidine derivatives can perform several biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein , suggesting that this compound may be localized to the mitochondria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML204 involves the reaction of 4-methylquinoline with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating or ultrasonic assistance to achieve complete dissolution .
Industrial Production Methods: Industrial production of ML204 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in oil form and can be dissolved in solvents like ethanol or DMSO for further use .
Chemical Reactions Analysis
Types of Reactions: ML204 primarily undergoes substitution reactions due to its quinoline structure. It can also participate in reactions involving its piperidine moiety .
Common Reagents and Conditions:
Substitution Reactions: ML204 can react with various nucleophiles under mild conditions, often in the presence of a base.
Oxidation and Reduction: While less common, ML204 can undergo oxidation or reduction reactions under specific conditions.
Major Products: The major products of these reactions depend on the reagents and conditions used. For example, substitution reactions with nucleophiles can yield derivatives with modified functional groups .
Scientific Research Applications
ML204 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Englerin A: A selective activator of TRPC4 and TRPC5 channels.
TRPC6 Inhibitors: Compounds that selectively inhibit TRPC6 channels but have less selectivity for TRPC4 and TRPC5.
Uniqueness of ML204: ML204 is unique due to its high selectivity for TRPC4 and TRPC5 channels, with a 19-fold selectivity against TRPC6 . This selectivity makes it an excellent tool for studying the specific functions of TRPC4 and TRPC5 channels without affecting other TRP channels or voltage-gated ion channels .
Properties
IUPAC Name |
4-methyl-2-piperidin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYRQXDHKXGTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282438 | |
| Record name | 4-methyl-2-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-86-1 | |
| Record name | 4-Methyl-2-(1-piperidinyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25850 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5465-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-2-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5465-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-](/img/structure/B1676557.png)













